Cas no 1648840-37-2 ((E)-1-Benzyl-4-((5,6-dimethoxy-1-oxo-1,3-dihydro-2H-inden-2-ylidene)methyl)pyridin-1-ium bromide)

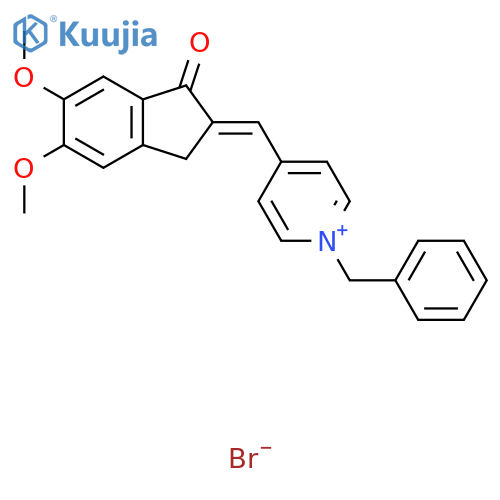

1648840-37-2 structure

商品名:(E)-1-Benzyl-4-((5,6-dimethoxy-1-oxo-1,3-dihydro-2H-inden-2-ylidene)methyl)pyridin-1-ium bromide

(E)-1-Benzyl-4-((5,6-dimethoxy-1-oxo-1,3-dihydro-2H-inden-2-ylidene)methyl)pyridin-1-ium bromide 化学的及び物理的性質

名前と識別子

-

- (E)-1-Benzyl-4-((5,6-dimethoxy-1-oxo-1,3-dihydro-2H-inden-2-ylidene)methyl)pyridin-1-ium bromide

- SCHEMBL4726271

- 1-Benzyl-4-((5,6-dimethoxy-1-oxo-1H-inden-2(3H)-ylidene)methyl)pyridin-1-ium bromide

- Pyridinium, 4-[(E)-(1,3-dihydro-5,6-dimethoxy-1-oxo-2H-inden-2-ylidene)methyl]-1-(phenylmethyl)-, bromide (1:1)

- E82812

- 1648840-37-2

- 178551-26-3

- Pyridinium, 4-(E)-(1,3-ihydro-5,6-imethoxy-1-xo-2H-nden-2-lidene)ethyl]-1-(phenylmethyl)-, bromide (1:1)

- CHEMBL4098703

-

- インチ: 1S/C24H22NO3.BrH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-12,14-15H,13,16H2,1-2H3;1H/q+1;/p-1/b20-12+;

- InChIKey: XHUPSYCTYVJOBU-BGDWDFROSA-M

- ほほえんだ: [Br-].O=C1C2C=C(C(=CC=2C/C/1=C\C1C=C[N+](=CC=1)CC1C=CC=CC=1)OC)OC

計算された属性

- せいみつぶんしりょう: 451.07831 g/mol

- どういたいしつりょう: 451.07831 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 29

- 回転可能化学結合数: 5

- 複雑さ: 560

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 39.4

- ぶんしりょう: 452.3

(E)-1-Benzyl-4-((5,6-dimethoxy-1-oxo-1,3-dihydro-2H-inden-2-ylidene)methyl)pyridin-1-ium bromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P01X03G-1g |

Pyridinium, 4-[(E)-(1,3-dihydro-5,6-dimethoxy-1-oxo-2H-inden-2-ylidene)methyl]-1-(phenylmethyl)-, bromide (1:1) |

1648840-37-2 | 98% | 1g |

$116.00 | 2024-06-19 | |

| 1PlusChem | 1P01X03G-5g |

Pyridinium, 4-[(E)-(1,3-dihydro-5,6-dimethoxy-1-oxo-2H-inden-2-ylidene)methyl]-1-(phenylmethyl)-, bromide (1:1) |

1648840-37-2 | 98% | 5g |

$223.00 | 2024-06-19 | |

| 1PlusChem | 1P01X03G-100mg |

Pyridinium, 4-[(E)-(1,3-dihydro-5,6-dimethoxy-1-oxo-2H-inden-2-ylidene)methyl]-1-(phenylmethyl)-, bromide (1:1) |

1648840-37-2 | 98% | 100mg |

$40.00 | 2024-06-19 | |

| Aaron | AR01X0BS-1g |

Pyridinium, 4-[(e)-(1,3-dihydro-5,6-dimethoxy-1-oxo-2h-inden-2-ylidene)methyl]-1-(phenylmethyl)-, bromide (1:1) |

1648840-37-2 | 96% | 1g |

$91.00 | 2025-02-12 | |

| Aaron | AR01X0BS-100mg |

Pyridinium, 4-[(e)-(1,3-dihydro-5,6-dimethoxy-1-oxo-2h-inden-2-ylidene)methyl]-1-(phenylmethyl)-, bromide (1:1) |

1648840-37-2 | 96% | 100mg |

$19.00 | 2025-02-12 | |

| Aaron | AR01X0BS-5g |

Pyridinium, 4-[(e)-(1,3-dihydro-5,6-dimethoxy-1-oxo-2h-inden-2-ylidene)methyl]-1-(phenylmethyl)-, bromide (1:1) |

1648840-37-2 | 96% | 5g |

$192.00 | 2025-02-12 | |

| 1PlusChem | 1P01X03G-250mg |

Pyridinium, 4-[(E)-(1,3-dihydro-5,6-dimethoxy-1-oxo-2H-inden-2-ylidene)methyl]-1-(phenylmethyl)-, bromide (1:1) |

1648840-37-2 | 98% | 250mg |

$59.00 | 2024-06-19 | |

| Aaron | AR01X0BS-10g |

Pyridinium, 4-[(e)-(1,3-dihydro-5,6-dimethoxy-1-oxo-2h-inden-2-ylidene)methyl]-1-(phenylmethyl)-, bromide (1:1) |

1648840-37-2 | 96% | 10g |

$319.00 | 2025-02-12 | |

| 1PlusChem | 1P01X03G-10g |

Pyridinium, 4-[(E)-(1,3-dihydro-5,6-dimethoxy-1-oxo-2H-inden-2-ylidene)methyl]-1-(phenylmethyl)-, bromide (1:1) |

1648840-37-2 | 98% | 10g |

$359.00 | 2024-06-19 | |

| Aaron | AR01X0BS-250mg |

Pyridinium, 4-[(e)-(1,3-dihydro-5,6-dimethoxy-1-oxo-2h-inden-2-ylidene)methyl]-1-(phenylmethyl)-, bromide (1:1) |

1648840-37-2 | 96% | 250mg |

$37.00 | 2025-02-12 |

(E)-1-Benzyl-4-((5,6-dimethoxy-1-oxo-1,3-dihydro-2H-inden-2-ylidene)methyl)pyridin-1-ium bromide 関連文献

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

1648840-37-2 ((E)-1-Benzyl-4-((5,6-dimethoxy-1-oxo-1,3-dihydro-2H-inden-2-ylidene)methyl)pyridin-1-ium bromide) 関連製品

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量